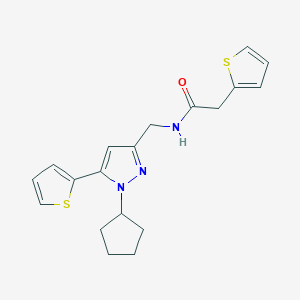

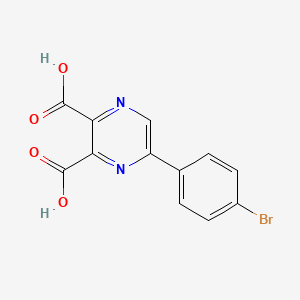

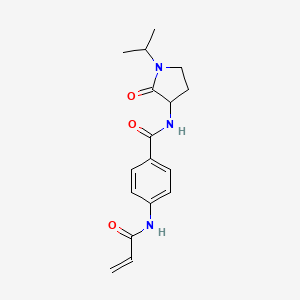

![molecular formula C9H13BrF2 B2665789 2-(Bromomethyl)-6,6-difluorospiro[2.5]octane CAS No. 2002304-22-3](/img/structure/B2665789.png)

2-(Bromomethyl)-6,6-difluorospiro[2.5]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Corrosion Inhibition

Spirocyclopropane derivatives, including those structurally related to "2-(Bromomethyl)-6,6-difluorospiro[2.5]octane," have been studied for their potential as corrosion inhibitors. In one study, derivatives were synthesized and their effectiveness in protecting mild steel in acidic environments was assessed. These compounds showed significant inhibition properties, with the adsorption of inhibitors on the steel surface linked to both physical and chemical processes, suggesting their potential use in enhancing the longevity and durability of metal components in various industrial applications (Chafiq et al., 2020).

Synthesis and Reactivity

Research has explored the generation and trapping of five-membered ring allenes, where derivatives similar to "this compound" have been utilized. Such studies contribute to the understanding of reactive intermediates in organic chemistry, demonstrating the synthetic versatility of spirocyclopropane compounds in constructing complex molecular architectures (Algi et al., 2002).

Optoelectronic Materials

In the field of materials science, spirocyclopropane derivatives have been incorporated into novel polyfluorene derivatives for optoelectronic applications. Such materials show enhanced thermal stability and reduced aggregation, with potential applications in light-emitting diodes (LEDs) and other optoelectronic devices. This highlights the role of spirocyclopropane derivatives in improving the performance and durability of optoelectronic components (Lin et al., 2004).

Catalysis and Organic Transformations

Spirocyclopropane derivatives have been employed as intermediates in various catalytic and organic transformations. For instance, studies on the oxidation of alcohols to carbonyl compounds using molecular oxygen catalyzed by N-hydroxyphthalimide combined with a Co species demonstrate the utility of these compounds in facilitating efficient and selective organic reactions, which are crucial in pharmaceutical synthesis, fine chemical production, and other areas of chemical manufacturing (Iwahama et al., 2000).

Hybrid Organic/Inorganic Materials

The synthesis of hybrid organic/inorganic materials using cubic silsesquioxanes with octa(dimethylsiloxyethylcyclohexylepoxide) demonstrates the integration of spirocyclopropane derivatives in creating materials with unique properties. These nanocomposites exhibit significant changes in physical properties due to nanostructure manipulation, with potential applications in coatings, adhesives, and composite materials (Choi et al., 2003).

Properties

IUPAC Name |

2-(bromomethyl)-6,6-difluorospiro[2.5]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrF2/c10-6-7-5-8(7)1-3-9(11,12)4-2-8/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYBFVOFLFIJJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC12CC2CBr)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

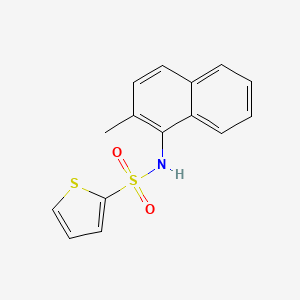

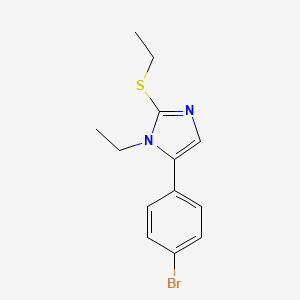

![2-[2-(4-fluorophenoxy)ethyl]-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2665709.png)

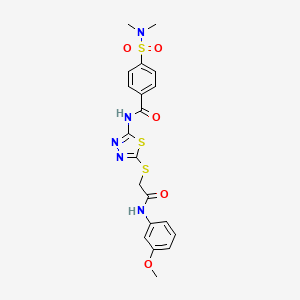

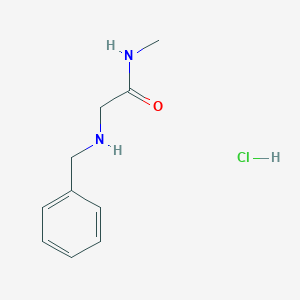

![Methyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2665715.png)

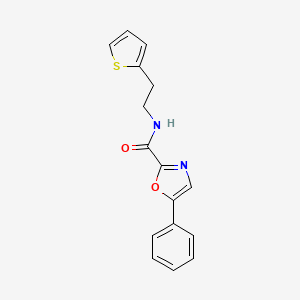

![5-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2665718.png)

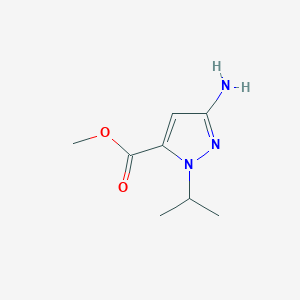

![ethyl 4-({[(1-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2665723.png)

![3-methyl-1-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B2665725.png)